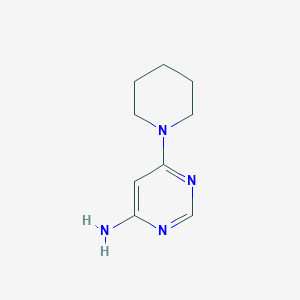

6-(Piperidin-1-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWATXPICITDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499202 | |

| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69206-89-9 | |

| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 6-(Piperidin-1-yl)pyrimidin-4-amine. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to molecules with established biological activity. This document details the primary synthetic route, experimental protocols, and relevant characterization data.

Introduction

This compound belongs to the class of aminopyrimidines, a group of compounds known for their diverse pharmacological properties. The core structure, featuring a pyrimidine ring substituted with a piperidine and an amine group, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.

Synthetic Pathway

The most common and direct route for the synthesis of this compound involves the reaction of a commercially available starting material, 4-amino-6-chloropyrimidine, with piperidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.

Caption: General Synthetic Scheme.

Experimental Protocols

The following experimental protocol is based on established procedures for similar nucleophilic aromatic substitutions on the pyrimidine core.[1]

Materials and Equipment

-

4-amino-6-chloropyrimidine

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Synthesis of this compound

A detailed, step-by-step procedure for the synthesis is provided below. This protocol is adapted from the synthesis of the closely related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[1]

Caption: Experimental Workflow Diagram.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-chloropyrimidine (1.0 eq).

-

Add absolute ethanol to dissolve the starting material.

-

Add piperidine (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Stir the mixture at room temperature for an additional 2 hours to allow for complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as acetone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the synthesis of a structurally similar compound.[1]

| Parameter | Value |

| Reactants | |

| 4-amino-6-chloropyrimidine | 1.0 eq |

| Piperidine | 5.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Product | |

| Yield | ~74% (based on a similar reaction)[1] |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Spectroscopic Data | |

| 1H NMR (DMSO-d6) | Expected peaks for pyrimidine, piperidine, and amine protons. |

| 13C NMR (DMSO-d6) | Expected peaks for pyrimidine and piperidine carbons. |

| Mass Spectrometry (ESI+) | m/z for [M+H]+ expected at approx. 179.13 |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the presence of the pyrimidine and piperidine moieties and the correct substitution pattern.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.

-

Melting Point: The melting point of the purified product should be determined as an indicator of purity.

Safety Precautions

-

4-amino-6-chloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperidine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Ethanol is a flammable liquid. All heating should be performed using a heating mantle and not an open flame.

Conclusion

The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution reaction. The described protocol, adapted from a reliable source, provides a solid foundation for the preparation of this compound in a laboratory setting. For researchers, this straightforward synthesis opens the door to further derivatization and biological evaluation of this promising heterocyclic scaffold. It is recommended that full characterization of the final product be performed to confirm its identity and purity.

References

Physicochemical Properties of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 6-(Piperidin-1-yl)pyrimidin-4-amine. The information presented herein is essential for researchers and scientists engaged in drug discovery and development, offering critical data for lead optimization, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to its behavior in biological systems. Due to the limited availability of experimentally derived data for this compound, the following table summarizes key properties obtained from validated computational prediction models. These predictive tools leverage extensive databases of chemical structures and their measured properties to provide reliable estimates.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 192.26 g/mol | Calculation |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | ALOGPS, ChemAxon |

| pKa (Acid Dissociation Constant) | Basic pKa: 6.5 - 7.5 (pyrimidine ring N), 10.5 - 11.5 (piperidine N) | ChemAxon |

| Aqueous Solubility | Moderately Soluble | ALOGPS, ESOL |

| Melting Point | 180 - 200 °C | Estimation from structurally similar compounds |

| Boiling Point | > 350 °C (with decomposition) | Estimation |

| Topological Polar Surface Area (TPSA) | 54.5 Ų | Calculation |

| Number of Hydrogen Bond Donors | 1 | Calculation |

| Number of Hydrogen Bond Acceptors | 4 | Calculation |

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties, this section outlines detailed methodologies for key experiments.

Determination of LogP (Octanol-Water Partition Coefficient) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method remains the gold standard for its determination.

Protocol:

-

Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: In a clean, screw-capped centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous phase.

-

Equilibration: Agitate the tube at a constant temperature (typically 25 °C) for a defined period (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the tube at a high speed to ensure a clean separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For multiple pKa values, multiple inflection points will be observed.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., deionized water, buffered solution at a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Withdraw a clear aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound in the specified medium.

Determination of Melting Point by Capillary Method

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

Caption: General experimental workflow for the synthesis and physicochemical profiling of this compound.

Caption: Detailed workflow for the determination of aqueous solubility using the shake-flask method.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The predicted data and detailed experimental protocols are intended to support further research and development of this and related compounds. Experimental verification of the predicted values is highly recommended.

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(Piperidin-1-yl)pyrimidin-4-amine and its Analogs

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the potential mechanism of action of 6-(Piperidin-1-yl)pyrimidin-4-amine, a novel heterocyclic compound. In the absence of extensive direct research on this specific molecule, this guide synthesizes data from structurally related pyrimidine-piperidine derivatives to propose likely biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents, particularly in the field of oncology.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are particularly prominent as kinase inhibitors. The addition of a piperidine moiety can enhance solubility, cell permeability, and target-binding affinity. Based on the analysis of analogous compounds, this compound is hypothesized to function primarily as an inhibitor of protein kinases involved in cell cycle regulation and proliferation.

Proposed Mechanisms of Action

Compounds with a 4-amino-6-piperidinylpyrimidine core frequently exhibit inhibitory activity against various protein kinases. The primary proposed mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase domain, leading to the downregulation of key signaling pathways that are often hyperactivated in cancer.

Potential molecular targets for this compound and its analogs include:

-

Cyclin-Dependent Kinases (CDKs): Several pyrimidine derivatives are potent inhibitors of CDKs, particularly CDK4/6, which are crucial for the G1-S phase transition of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

-

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology. Aminopyrimidine compounds have been developed as highly potent and selective PLK4 inhibitors.

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for various B-cell malignancies. Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown potent, irreversible inhibition of BTK.

-

Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR and VEGFR, are frequently dysregulated in cancer. N4-aryl-6-substituted-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multi-RTK inhibitors.

-

Thymidylate Synthase (TS): Some pyrimidine-piperidine hybrids have been designed to target TS, an essential enzyme for DNA synthesis. Inhibition of TS leads to the depletion of thymidine, disrupting DNA replication and inducing cell death.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various pyrimidine derivatives that share structural similarities with this compound. This data provides a benchmark for the potential potency of this compound class against different biological targets.

Table 1: Cytotoxicity of Pyrimidine-Piperidine Hybrids

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 | [1] |

| MCF-7 (breast cancer) | 16.50 ± 4.90 | [1] |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 7x | CDK4/CYCLIN D1 | 3.87 | [2][3] |

| PD-0332991 | CDK4 | 5.36 | [2] |

| Compound 8h | PLK4 | 6.7 | [4] |

| CFI-400437 | PLK4 | 0.6 | [4] |

| CFI-400945 | PLK4 | 0.26 | [4] |

| YLT-11 | PLK4 | 22 | [4] |

| Compound 6b | BTK | 1.2 | [5] |

| Ibrutinib | BTK | ~1.2 (comparable to 6b) | [5] |

| Compound 12l | V600E BRAF | 490 | [6] |

| Compound 12i | V600E BRAF | 530 | [6] |

| Compound 12e | V600E BRAF | 620 | [6] |

Experimental Protocols

The following are generalized protocols for key experiments typically used to elucidate the mechanism of action for compounds like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.

Methodology:

-

A recombinant kinase is incubated with its specific substrate (often a peptide) and ATP in a suitable buffer.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Resazurin (alamarBlue) Assay: Resazurin is reduced to the fluorescent resorufin by viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells.

-

GI50 or IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Methodology:

-

Cells are treated with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

-

An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Visualizing the Pathways and Processes

The following diagrams illustrate the potential signaling pathways targeted by this compound and a typical workflow for elucidating its mechanism of action.

Caption: Proposed inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Caption: Inhibition of PLK4 can disrupt centriole duplication, leading to mitotic errors.

Caption: A typical workflow for identifying the mechanism of action of a novel compound.

Conclusion

While further direct experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound holds promise as a therapeutic agent, likely acting as a kinase inhibitor. Its 4-amino-6-piperidinylpyrimidine core is a privileged scaffold for targeting enzymes that drive cancer cell proliferation and survival. The data and protocols presented in this guide offer a solid foundation for researchers to initiate investigations into the precise mechanism of action and therapeutic potential of this and other related novel chemical entities. Future studies should focus on broad kinase profiling, cellular mechanism-of-action assays, and in vivo efficacy studies to fully characterize its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 6-(Piperidin-1-yl)pyrimidin-4-amine (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Piperidin-1-yl)pyrimidin-4-amine, widely known as Minoxidil, is a pyrimidine derivative with potent biological activities. Initially developed as an antihypertensive drug due to its vasodilatory properties, it has found a significant second life in the treatment of androgenetic alopecia. This technical guide provides a comprehensive overview of the biological activities of Minoxidil, focusing on its molecular mechanisms of action, quantitative bioactivity, and the experimental protocols used to elucidate these properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Minoxidil is a well-established pharmaceutical agent with a dual history of clinical application. Its primary recognized biological effect is the opening of ATP-sensitive potassium channels (KATP), leading to vasodilation. This mechanism underpinned its initial use in treating severe hypertension. Serendipitously, a common side effect, hypertrichosis, led to its redevelopment as a topical treatment for hair loss. This guide delves into the intricate molecular pathways that Minoxidil modulates to exert its therapeutic effects, moving beyond its well-known applications to provide a detailed understanding of its biological activity at a cellular and molecular level.

Quantitative Bioactivity Data

The biological activity of Minoxidil has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data available in the scientific literature.

| Target/Assay | Parameter | Value | Cell Line/System | Reference |

| Mitochondrial KATP Channel | EC50 | 7.3 µM | Guinea-pig ventricular myocytes | [1][2] |

| Sarcolemmal KATP Channel | EC50 | 182.6 µM | Guinea-pig ventricular myocytes | [1][2] |

| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | AC50 | 80 µM | Purified enzyme | [3] |

Table 1: Enzyme and Ion Channel Activity. This table presents the half-maximal effective and activation concentrations (EC50 and AC50) of Minoxidil on key molecular targets.

| Cellular Process | Treatment Concentration | Effect | Cell Line | Reference |

| ERK Phosphorylation | 0.1 µM | 287% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |

| ERK Phosphorylation | 1.0 µM | 351% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |

| Akt Phosphorylation | 0.1 µM | 168% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |

| Akt Phosphorylation | 1.0 µM | 257% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |

| Bcl-2 Expression | 1.0 µM | >150% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |

| Bax Expression | 1.0 µM | >50% decrease | Human Dermal Papilla Cells (DPCs) | [4][5] |

| VEGF mRNA Expression | 24 µmol/L | 6-fold increase | Human Dermal Papilla Cells (DPCs) | [6] |

Table 2: Cellular Effects in Human Dermal Papilla Cells. This table summarizes the quantitative effects of Minoxidil on key signaling proteins and gene expression involved in cell survival and proliferation.

Key Signaling Pathways and Mechanisms of Action

Minoxidil exerts its biological effects through the modulation of several interconnected signaling pathways. The primary mechanisms include the opening of ATP-sensitive potassium channels, activation of pro-survival and anti-apoptotic pathways, and stimulation of the Wnt/β-catenin signaling cascade.

ATP-Sensitive Potassium (KATP) Channel Opening and Vasodilation

The vasodilatory effect of Minoxidil is primarily mediated by its active metabolite, minoxidil sulfate, which opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

References

- 1. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of cytoprotective prostaglandin synthase-1 by minoxidil as a possible explanation for its hair growth-stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. regrowth.com [regrowth.com]

- 5. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3D Spheroid Human Dermal Papilla Cell as an Effective Model for the Screening of Hair Growth Promoting Compounds: Examples of Minoxidil and 3,4,5-Tri-O-caffeoylquinic acid (TCQA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives: Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-(piperidin-1-yl)pyrimidin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological profile, including potential applications in oncology and anti-inflammatory therapies. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for the synthesis of these promising molecules.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidine. A common and effective starting material is a di-substituted pyrimidine, often containing chloro or other halo groups at the C4 and C6 positions, which can be sequentially substituted.

A prevalent synthetic route commences with a commercially available or readily synthesized 2,4-dichloro-6-substituted-pyrimidine. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for selective substitution. Typically, the C4 position is more susceptible to nucleophilic attack. The general synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for this compound derivatives.

Key Synthetic Protocols

A notable example is the synthesis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. The experimental protocol for a similar reaction involves the microwave-assisted synthesis from a chloro-pyrimidine precursor.[1]

Experimental Protocol: Synthesis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine [1]

-

Reaction Setup: Dissolve 2-Amino-4-chloro-6-methylpyrimidine (1.39 mmol) in acetonitrile (3 ml).

-

Addition of Reagents: To this solution, add piperidine (1.66 mmol), Xantphos (4,5-bis-diphenylphosphino-9,9-dimethylxanthene) (0.0695 mmol), Pd(OAc)2 (0.139 mmol), and Cs2CO3 (2.78 mmol).

-

Reaction Conditions: Irradiate the reaction mixture in a microwave at 60°C for 1.5 hours.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, remove the acetonitrile under vacuum.

-

Purification: Purify the crude product by column chromatography using CH2Cl2/methanol as eluents.

-

Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation from a solution of CH2Cl2 and MeOH (1:4).

Physicochemical and Structural Data

The structural features of these derivatives have been confirmed through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals that the piperidine ring adopts a chair conformation.[1] The dihedral angle between the piperidine and pyrimidine rings can vary, influencing the molecule's overall conformation.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C10H16N4 | 192.26 | Piperidine ring in chair conformation; Dihedral angle between rings: 47.5(1)° and 10.3(1)° for two molecules in the asymmetric unit. | [1] |

| 2-chloro-6-piperidin-1-ylpyrimidin-4-amine | C9H13ClN4 | 212.68 | N/A | [2] |

| 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine | C12H16N6 | 244.30 | N/A | [3] |

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and its derivatives are known to exhibit diverse biological effects.[4][5]

The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as kinases. For example, related pyrimidine derivatives have been synthesized as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] Although not a direct this compound, the underlying principle of targeting kinases with pyrimidine-based scaffolds is relevant.

The general relationship between the chemical structure and biological activity often depends on the nature and position of substituents on both the pyrimidine and piperidine rings. For instance, the introduction of specific amide functionalities to the piperidine ring of a related pyrimidine core has been explored to target the Kinesin Spindle Protein (KSP), an essential protein in mitosis, making it a target for cancer chemotherapy.[7]

Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.

Quantitative Biological Data

The biological efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against specific cell lines or enzymes. While specific IC50 data for a broad range of this compound derivatives is dispersed across various studies, related pyrimidine derivatives show potent activity.

| Compound Class | Target | Cell Line | IC50 (nM) | Reference |

| Isoxazolopyridine Derivatives | FLT3 | - | 256 | [6] |

| Isoxazolopyridine Derivatives | - | MV4-11 (AML) | 325 | [6] |

| Isoxazolopyridine Derivatives | - | MOLM-13 (AML) | 507 | [6] |

| Isoxazolopyridine Derivatives | FLT3 | - | 123 | [6] |

| Isoxazolopyridine Derivatives | - | MV4-11 (AML) | 91 | [6] |

| Isoxazolopyridine Derivatives | - | MOLM-13 (AML) | 253 | [6] |

Note: The data in this table is for structurally related compounds to illustrate the potential potency of pyrimidine-based scaffolds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes are generally well-established, allowing for the generation of diverse libraries of derivatives for biological screening. Future research in this area will likely focus on optimizing the substitution patterns on both the pyrimidine and piperidine rings to enhance potency and selectivity for specific biological targets, thereby paving the way for the development of next-generation therapeutics.

References

- 1. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. aablocks.com [aablocks.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-(Piperidin-1-yl)pyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from the closely related analogue, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, to predict and interpret its spectroscopic features. This document also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and explores a relevant biological signaling pathway potentially modulated by this class of compounds.

Spectroscopic Data Analysis

The structural similarity between this compound and its 5-carbonitrile analogue allows for a reliable estimation of their respective spectroscopic data. The primary difference, the presence of a nitrile group, will induce predictable electronic effects on the pyrimidine ring.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and reference spectroscopic data.

Table 1: Predicted ¹H NMR Data for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] | Multiplicity |

| Pyrimidine-H2 | ~8.0 | - | s |

| Pyrimidine-H5 | ~5.5 | 8.01 | s |

| NH₂ | ~6.5 | 7.21 | br s |

| Piperidine-H (α to N) | ~3.6 | 3.76 | t |

| Piperidine-H (β, γ to N) | ~1.6 | 1.48-1.73 | m |

Table 2: Predicted ¹³C NMR Data for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] |

| Pyrimidine-C2 | ~158 | - |

| Pyrimidine-C4 | ~163 | 164.3 |

| Pyrimidine-C6 | ~160 | 159.9 |

| Pyrimidine-C5 | ~90 | 58.9 |

| Piperidine-C (α to N) | ~45 | 168.5 |

| Piperidine-C (β to N) | ~26 | 26.8 |

| Piperidine-C (γ to N) | ~24 | 24.9 |

Table 3: Predicted IR Absorption Bands for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] | Vibrational Mode |

| N-H | 3450-3300 | 3426, 3308 | Stretching (asymmetric and symmetric) |

| C-H (aromatic) | 3100-3000 | - | Stretching |

| C-H (aliphatic) | 2950-2850 | - | Stretching |

| C=N, C=C | 1650-1550 | 1646 | Ring Stretching |

| N-H | 1640-1560 | - | Bending |

| C-N | 1350-1200 | 1223 | Stretching |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [M]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the piperidine ring |

| 150 | [M - C₂H₄]⁺ | Loss of ethylene from the piperidine ring (retro-Diels-Alder) |

| 122 | [M - C₄H₈]⁺ | Loss of butylene from the piperidine ring |

| 95 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Experimental Protocols

Synthesis of this compound

A general and relevant synthesis protocol can be adapted from the synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2].

Methodology:

-

Step 1: Monosubstitution. 4,6-Dichloropyrimidine is reacted with one equivalent of piperidine in a suitable solvent (e.g., ethanol) at elevated temperature. This selectively substitutes one of the chlorine atoms.

-

Step 2: Amination. The resulting 4-chloro-6-(piperidin-1-yl)pyrimidine is then reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas in a sealed vessel) to replace the remaining chlorine atom with an amino group.

-

Purification. The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent, to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system (e.g., GC-MS or LC-MS) for solutions.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context: Signaling Pathway Inhibition

Aminopyrimidine derivatives are a well-established class of compounds in drug discovery, frequently targeting protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Many aminopyrimidine-based drugs function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that would otherwise lead to cellular responses like proliferation. Given its structure, this compound represents a scaffold that could be explored for such inhibitory activity against various kinases.

References

Crystal Structure of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Overview

An in-depth analysis of the crystallographic data for 6-(Piperidin-1-yl)pyrimidin-4-amine is not possible as publicly available crystal structure data for this specific compound could not be located in the searched databases.

While comprehensive searches were conducted, no specific entry corresponding to the crystal structure of this compound was found in crystallographic databases. The search did, however, yield crystallographic information for closely related structures, which may offer some insights into the potential solid-state conformation and packing of the target molecule. These related compounds include:

-

4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile : The crystal structure of this compound has been determined. In this molecule, the piperidine ring adopts a chair conformation, and there is a dihedral angle of 49.57 (11)° between the mean planes of the piperidine and pyrimidine rings. The crystal packing is characterized by N—H⋯N hydrogen bonds, forming sheets, and weak π–π stacking interactions between pyrimidine rings.[1]

-

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : This compound crystallizes with two independent molecules in the asymmetric unit. The piperidine rings in both molecules are in a chair conformation. The dihedral angles between the piperidine and pyrimidine rings are 47.5 (1)° and 10.3 (1)°. The crystal structure features N—H⋯N hydrogen bonds that create inversion dimers, which are further linked into tetrameric units.[2]

The study of these related structures can be valuable for predicting the likely molecular geometry and intermolecular interactions of this compound. However, without experimental data for the specific compound of interest, any such predictions remain speculative.

Experimental Workflow for Crystal Structure Determination

The general experimental workflow to determine the crystal structure of a compound like this compound would typically involve the following key stages. This process is fundamental in the field of crystallography for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Figure 1. A generalized workflow for determining the crystal structure of a small molecule, from synthesis to final data analysis.

Further research, including targeted synthesis and crystallization studies, would be necessary to obtain single crystals of this compound and subsequently determine its definitive crystal structure through X-ray diffraction analysis. Such a study would provide valuable quantitative data on its molecular geometry, conformation, and intermolecular interactions in the solid state.

References

Potential Therapeutic Targets of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-(Piperidin-1-yl)pyrimidin-4-amine belongs to the diverse and pharmacologically significant class of pyrimidine derivatives. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a pyrimidine core and a piperidine substituent—are present in numerous bioactive compounds. This guide provides a comprehensive overview of potential therapeutic targets for this compound based on the analysis of structurally related molecules. The information presented herein is intended to serve as a foundational resource for initiating research and development efforts centered on this compound.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.[2] This guide will explore potential therapeutic avenues by examining the established targets of similar chemical scaffolds.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related piperidinyl-pyrimidine and aminopyrimidine compounds, several key therapeutic areas and molecular targets can be postulated for this compound.

Oncology

The pyrimidine scaffold is a cornerstone of many anticancer agents, primarily due to its structural resemblance to the nucleobases of DNA and RNA.

-

Potential Target: Thymidylate Synthase (TS)

-

Rationale: Derivatives of 6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione have been designed and evaluated as potential anticancer agents targeting thymidylate synthase (TS).[2] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA replication and repair in rapidly dividing cancer cells.[2]

-

Hypothesis: this compound may act as an inhibitor of thymidylate synthase, thereby exerting cytotoxic effects on cancer cells.

-

-

Potential Target: Polo-like Kinase 4 (PLK4)

-

Rationale: A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a master regulator of centriole duplication.[3] Overexpression of PLK4 is observed in various cancers, making it a viable anticancer target.[3]

-

Hypothesis: The aminopyrimidine core of this compound could enable it to bind to the ATP-binding pocket of PLK4 and inhibit its kinase activity.

-

-

Potential Target: Fms-like Tyrosine Kinase 3 (FLT3)

-

Rationale: Isoxazolo[3,4-b]pyridin-3-amine derivatives have been developed as covalent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4]

-

Hypothesis: While the core is different, the general principle of targeting kinases with aminopyrimidine-like structures suggests that this compound could be investigated for inhibitory activity against a panel of cancer-related kinases, including FLT3.

-

-

Potential Target: Other Kinases

-

Rationale: Thieno[2,3-d]pyrimidine derivatives containing a piperidin-4-amine moiety have shown cytotoxic effects against various cancer cell lines, with the proposed mechanism often involving the inhibition of specific kinases.[5]

-

Hypothesis: this compound may exhibit inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival.

-

Neurological Disorders

The piperidine and aminopyrimidine moieties are also found in compounds targeting the central nervous system.

-

Potential Target: Beta-Secretase 1 (BACE1)

-

Rationale: A series of aminopyrimidine and diaminopyrimidine derivatives have been designed and optimized as inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.[6]

-

Hypothesis: The 4-aminopyrimidine structure within this compound suggests its potential to be developed as a BACE1 inhibitor for the treatment of Alzheimer's disease.[6]

-

-

Potential Target: Sigma Receptors (σ1R and σ2R)

-

Rationale: Pyridine derivatives bearing a piperidine moiety have demonstrated high affinity for sigma receptors, which are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease.[7]

-

Hypothesis: this compound could potentially modulate the activity of sigma receptors, offering a therapeutic avenue for neurological conditions.

-

Cardiovascular Conditions

-

Potential Target: ATP-sensitive Potassium (K-ATP) Channels

-

Rationale: Minoxidil, a well-known vasodilator, is chemically described as 2,4-diamino-6-piperidinopyrimidine 3-oxide. Its mechanism of action involves the opening of ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and vasodilation.[8]

-

Hypothesis: Given the structural similarity, this compound could potentially act as a K-ATP channel opener, suggesting its utility in conditions like hypertension.

-

Quantitative Data on Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Related Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(4-aminopiperidin-1-yl)-pyrimidine-2,4-dione derivative (5h) | Thymidylate Synthase | SW480 (colorectal) | 15.70 ± 0.28 | [2] |

| 6-(4-aminopiperidin-1-yl)-pyrimidine-2,4-dione derivative (5h) | Thymidylate Synthase | MCF-7 (breast) | 16.50 ± 4.90 | [2] |

| Pyrimidin-2-amine derivative (8h) | PLK4 | - | 0.0067 | [3] |

| Isoxazolo[3,4-b]pyridin-3-amine derivative (C14) | FLT3 | MOLM-13 (AML) | 0.507 | [4] |

| Isoxazolo[3,4-b]pyridin-3-amine derivative (C14) | FLT3 | MV4-11 (AML) | 0.325 | [4] |

Table 2: Neurological Activity of Related Compounds

| Compound Class | Target | Assay | IC50 / Ki (µM) | Reference |

| Aminopyrimidine derivative (13g) | BACE1 | FRET assay | 1.4 | [6] |

| Pyridine dicarbonitrile derivative (5) | σ1 Receptor | Binding assay | 0.00145 | [7] |

Experimental Protocols

Detailed methodologies for key experiments to assess the potential therapeutic targets of this compound are outlined below.

Kinase Inhibition Assays (e.g., PLK4, FLT3)

-

Objective: To determine the in vitro inhibitory activity of the compound against a panel of protein kinases.

-

Methodology:

-

Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.

-

Procedure: A common method is a radiometric assay using [γ-³³P]-ATP or a non-radioactive method like ADP-Glo™ Kinase Assay.

-

The kinase, substrate, and test compound are incubated in a reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Thymidylate Synthase (TS) Inhibition Assay

-

Objective: To measure the inhibition of TS activity by the test compound.

-

Methodology:

-

Reagents: Recombinant human TS, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), 5,10-methylenetetrahydrofolate (CH2THF), and the test compound.

-

Procedure: A spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH can be used.

-

The enzyme is incubated with the test compound.

-

The reaction is initiated by the addition of the substrates.

-

The change in absorbance is monitored over time.

-

Data Analysis: IC50 values are determined from the dose-response curves.

-

Cell-Based Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, SW480, MOLM-13).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours). c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined.

-

BACE1 Inhibition Assay (FRET-based)

-

Objective: To quantify the inhibitory effect of the compound on BACE1 activity.

-

Methodology:

-

Reagents: Recombinant human BACE1, a specific fluorogenic substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher, and the test compound.

-

Procedure: a. The enzyme and test compound are pre-incubated in an assay buffer. b. The FRET substrate is added to initiate the reaction. c. Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. d. Fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: IC50 values are calculated from the dose-response inhibition curves.

-

Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity of the compound to σ1 and σ2 receptors.

-

Methodology:

-

Reagents: Membranes from cells expressing σ1 or σ2 receptors, a radioligand (e.g., [³H]-(+)-pentazocine for σ1), and the test compound.

-

Procedure: a. The membranes are incubated with the radioligand and varying concentrations of the test compound. b. After incubation, the bound and free radioligand are separated by rapid filtration. c. The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed inhibitory action on the PLK4 signaling pathway.

Caption: Potential inhibition of the amyloidogenic pathway via BACE1.

Experimental Workflows

References

- 1. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 660836-09-9 [smolecule.com]

- 6. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minoxidil - Wikipedia [en.wikipedia.org]

In Silico Modeling of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the in silico modeling of 6-(Piperidin-1-yl)pyrimidin-4-amine, a novel compound with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of computational methodologies to investigate its therapeutic promise. Pyrimidine derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in expediting the drug design process for such compounds.[4][5][6][7]

Introduction to this compound

This compound belongs to the pyrimidine class of compounds, which are known to interact with a variety of biological targets. The core pyrimidine scaffold is a key pharmacophore in many approved drugs.[2][3] The piperidine moiety can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. This guide will explore a hypothetical in silico investigation of this molecule as a potential kinase inhibitor, a common target for pyrimidine derivatives.[4][6]

In Silico Modeling Workflow

The in silico analysis of this compound can be systematically approached through a multi-step computational workflow. This process allows for the prediction of its biological activity, the identification of potential protein targets, and the elucidation of its mechanism of action at a molecular level.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of this compound with its putative biological target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software.

-

Protein Preparation: A suitable protein target, for instance, a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is selected based on literature for similar pyrimidine derivatives.[4] The crystal structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the active site of the protein. The search space is typically defined around the ATP-binding site for kinase targets.[8]

-

Analysis of Results: The resulting poses are analyzed based on their docking scores and interactions with key amino acid residues in the active site.

Data Presentation: Docking Results

The following table summarizes hypothetical docking scores and key interactions of this compound and a reference inhibitor with a target kinase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Cys919, Asp1046, Glu885 | 3 |

| Reference Inhibitor | -9.2 | Cys919, Asp1046, Phe1047 | 4 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding lead optimization. For pyrimidine derivatives, QSAR studies have been successfully applied to predict their activity as anticancer and antileishmanial agents.[4][5][7]

Experimental Protocol: 2D-QSAR Modeling

-

Dataset Preparation: A dataset of pyrimidine derivatives with known biological activity (e.g., IC50 values) against a specific target is collected.

-

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, and physicochemical) are calculated for each compound in the dataset.

-

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Network (ANN) are used to build a QSAR model that correlates the descriptors with the biological activity.[4]

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Data Presentation: QSAR Model Statistics

This table presents hypothetical statistical parameters for a QSAR model developed for a series of pyrimidine derivatives.

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| R²_pred (External Validation R²) | 0.70 |

Predicted Signaling Pathway Involvement

Based on the common targets of pyrimidine derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. The inhibition of a kinase within this pathway could lead to downstream effects that are beneficial in cancer therapy.

Synthesis and Biological Evaluation

While this guide focuses on in silico modeling, the ultimate validation of computational predictions lies in experimental testing. The synthesis of pyrimidine derivatives can be achieved through established chemical reactions.[1][2]

Experimental Protocol: Kinase Inhibition Assay

-

Assay Principle: An in vitro kinase assay is performed to measure the ability of this compound to inhibit the activity of the target kinase.

-

Procedure: The purified kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The phosphorylation of the substrate is then quantified.

-

Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.

Data Presentation: In Vitro Biological Activity

The following table shows hypothetical IC50 values for this compound against a panel of kinases.

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 50 |

| PDGFRβ | 200 |

| EGFR | >1000 |

| PKA | >10000 |

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for the initial assessment and optimization of this compound as a potential therapeutic agent. By integrating molecular docking, QSAR analysis, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. The hypothetical data and protocols presented herein serve as a practical template for the computational investigation of novel pyrimidine derivatives.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtrend.net [researchtrend.net]

- 4. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

The Enduring Potency of the Pyrimidine Core: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its inherent biological significance and synthetic versatility have led to a vast array of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] This technical guide provides an in-depth review of pyrimidine-based compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the key signaling pathways they modulate.

Synthesis of Pyrimidine-Based Compounds

The construction of the pyrimidine ring can be achieved through various synthetic methodologies. A classic and widely utilized method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] Modern approaches have introduced innovations such as microwave-assisted synthesis and the use of diverse catalysts to improve yields and reaction times.[6]

Representative Synthetic Protocol: Synthesis of 2,4-Diaminopyrimidine Derivatives

A common strategy for synthesizing 2,4-diaminopyrimidine derivatives involves the reaction of β-alkoxyacrylonitriles with guanidine.[7] Another accessible route starts from 2,4-diamino-6-chloropyrimidine, which can be further modified to introduce various substituents.[8]

Experimental Protocol: Synthesis of (R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine [8]

-

Step 1: Synthesis of (R)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine.

-

Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.20 g, 5.0 mmol) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry dimethyl sulfoxide (DMSO, 5 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl, 20 mL).

-

Extract the product with ethyl acetate (EtOAc, 3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Step 2: Iodination to yield (R)-2,4-diamino-5-iodo-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine.

-

Under an argon atmosphere, dissolve the product from Step 1 (7.18 g, 29.88 mmol) in dry acetonitrile (CH3CN, 100 mL).

-

Add N-iodosuccinimide (NIS, 10.09 g, 44.83 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with EtOAc (500 mL).

-

Wash the organic layer sequentially with 5% aqueous sodium bisulfite (NaHSO3, 500 mL), saturated aqueous sodium bicarbonate (NaHCO3, 500 mL), and water (H2O, 500 mL).

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH) (100:1, v/v) as the eluent to afford the final compound.

-

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have been extensively investigated as anticancer agents, with several compounds approved for clinical use.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in nucleic acid synthesis and the modulation of signaling pathways critical for cancer cell proliferation and survival.[9] A significant number of pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[9][10]

Quantitative Data: Anticancer Activity

| Compound Class | Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| EGFR Inhibitors | Compound 20 (a 4,6-disubstituted [2,3-d]pyrimidine) | MDA-MB-453 | 0.0005 | [9] |

| Compound 42 (a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) | EGFR L858R/T790M/C797S | 0.0072 | [9] | |

| Compound 45 (a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) | EGFR L858R | 0.0017 | [9] | |

| Aminopyrimidines | Compound 2a (N-benzyl counterpart of RDS 3442) | Glioblastoma | 4-8 | [2][11] |

| Triple-negative breast cancer | 4-8 | [2][11] | ||

| Oral squamous cell carcinoma | 4-8 | [2][11] | ||

| Colon cancer | 4-8 | [2][11] | ||

| 2,4-Diaminopyrimidines | Compound 9k | A549 (Lung) | 2.14 | [12] |

| HCT-116 (Colon) | 3.59 | [12] | ||

| PC-3 (Prostate) | 5.52 | [12] | ||

| MCF-7 (Breast) | 3.69 | [12] | ||

| Compound 13f | A549 (Lung) | 1.98 | [12] | |

| HCT-116 (Colon) | 2.78 | [12] | ||

| PC-3 (Prostate) | 4.27 | [12] | ||

| MCF-7 (Breast) | 4.01 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

Protocol for MTT Assay on MCF-7 Cells [13][14][15][16]

-

Cell Seeding:

-

Culture MCF-7 (human breast adenocarcinoma) cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrimidine test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.

-

After the 72-hour incubation, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.[13]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

-

Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine nucleus is present in numerous synthetic compounds with significant antibacterial and antifungal activities.[5][17][18] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Hybrid molecules, such as pyrimidine-thiadiazole derivatives, have shown promising broad-spectrum antimicrobial activity.[10][19]

Quantitative Data: Antimicrobial Activity

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-Thiadiazole Hybrids | Compound K1 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] |

| Compound K2 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] | |

| Compound K3 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] | |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Not Specified | Gram-positive and Gram-negative bacteria | 0.25–2.0 |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[21][22][23][24]

Protocol for Antifungal Susceptibility Testing [21][22][23][24]

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Antifungal Agent Dilution:

-

Prepare a stock solution of the pyrimidine test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the plate or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

-

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[3] More recently, non-nucleoside pyrimidine derivatives have emerged as potent inhibitors of various viral enzymes and replication processes.[3] Pyrido[2,3-d]pyrimidines, for instance, have been investigated as promising antiviral agents.[3][6][25][26]

Quantitative Data: Antiviral Activity

| Compound Class | Compound | Virus | Activity | Reference |

| Pyrido[2,3-d]pyrimidines | Several derivatives | Herpes Simplex Virus (HSV) | Good activity | [3] |

| Pyrido[2,3-d]pyrimidines | Compounds 7c, 7d, 7e | SARS-CoV-2 | Lower IC50 than Lopinavir | [27] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method to screen for antiviral activity. It measures the ability of a compound to protect host cells from the destructive effects of a virus.[1][2][4][5][11]

Protocol for CPE Inhibition Assay [1][2][4][5][11]

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero cells) into a 96-well plate and incubate until a confluent monolayer is formed.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the pyrimidine test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-